molecular formula C10H12N2O2 B3231923 (3R,4R)-rel-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid CAS No. 1330830-34-6

(3R,4R)-rel-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid

Cat. No.: B3231923
CAS No.: 1330830-34-6
M. Wt: 192.21
InChI Key: PINZELCBMJAACE-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-rel-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid is a chiral compound featuring a pyrrolidine ring substituted with a pyridine moiety and a carboxylic acid group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-rel-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridine and carboxylic acid functionalities. One common method involves the cyclization of suitable precursors under controlled conditions. For instance, the reaction of N-substituted piperidines can lead to the formation of pyrrolidine derivatives through a series of steps including ring contraction and functionalization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and choice of solvents, are tailored to maximize the output while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-rel-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of inert atmos

Properties

IUPAC Name

(3R,4R)-4-pyridin-2-ylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-10(14)8-6-11-5-7(8)9-3-1-2-4-12-9/h1-4,7-8,11H,5-6H2,(H,13,14)/t7-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINZELCBMJAACE-YUMQZZPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-rel-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 2
(3R,4R)-rel-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 3
(3R,4R)-rel-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 4
(3R,4R)-rel-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
(3R,4R)-rel-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid
Reactant of Route 6
(3R,4R)-rel-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid

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